4-Cyclopropoxy-3-nitropicolinonitrile
Description
4-Cyclopropoxy-3-nitropicolinonitrile is a heterocyclic organic compound featuring a pyridine core substituted with a nitrile group at position 2, a nitro group at position 3, and a cyclopropoxy moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The nitro group enhances electrophilicity, while the cyclopropoxy substituent may improve metabolic stability compared to bulkier alkoxy groups.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-5-7-9(12(13)14)8(3-4-11-7)15-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
TZCBTWZUPWRZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-nitropicolinonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-cyclopropoxy-3-nitropyridine with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-nitropicolinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Cyclopropoxy-3-aminopicolinonitrile.
Substitution: Various substituted picolinonitriles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the cyclopropoxy group.
Scientific Research Applications
4-Cyclopropoxy-3-nitropicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-nitropicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopropoxy group may enhance binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-Cyclopropoxy-3-nitropicolinonitrile, we compare it with two analogs: 6-Amino-5-nitropicolinonitrile and 4-(Cyclopropylamino)-3-nitrobenzonitrile. Key differences in core structure, substituents, and applications are summarized below:
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Core Heteroatom Influence: The pyridine core in this compound introduces inherent basicity and electron-withdrawing effects, unlike the benzene core in 4-(Cyclopropylamino)-3-nitrobenzonitrile. This difference alters solubility and reactivity in cross-coupling reactions .
- Substituent Positioning: The nitro group at position 3 (vs. 5 in 6-Amino-5-nitropicolinonitrile) creates distinct electronic profiles. The para relationship between nitro and cyclopropoxy groups in the target compound may enhance resonance stabilization compared to meta-substituted analogs.
- Conversely, the amine in 4-(Cyclopropylamino)-3-nitrobenzonitrile offers hydrogen-bonding capabilities, advantageous in target-binding applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
